molecular formula C21H25N3O3 B2680303 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea CAS No. 891093-99-5

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2680303
CAS No.: 891093-99-5
M. Wt: 367.449
InChI Key: SJOZUONHORKTMH-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea is a synthetic unsymmetrical urea derivative designed for research applications. Compounds featuring the 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl scaffold are of significant interest in medicinal chemistry and drug discovery research . Unsymmetrical urea derivatives are recognized as essential structural motifs in a wide array of biologically significant compounds and are frequently investigated for their potential as enzyme inhibitors, antiviral agents, and selective receptor modulators . The synthesis of such complex ureas can be achieved through modern methods, such as hypervalent iodine-mediated coupling, which allows for the assembly of unsymmetrical ureas from amides and amines under mild, metal-free conditions . This compound is presented as a valuable chemical tool for researchers exploring new therapeutic targets, conducting high-throughput screening campaigns, or investigating structure-activity relationships. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and storage conditions.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-4-27-19-9-6-16(7-10-19)22-21(26)23-17-12-20(25)24(13-17)18-8-5-14(2)15(3)11-18/h5-11,17H,4,12-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOZUONHORKTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 3-(4-ethoxyphenyl)-5-oxopyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazoline Derivatives ()

Compounds such as 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines (e.g., 1h, 2h) share the 3,4-dimethylphenyl group and alkoxyphenyl substituents but differ in their core structure (pyrazoline vs. pyrrolidinone-urea). These pyrazolines are synthesized via cyclization of chalcones with (3,4-dimethylphenyl)hydrazine in acetic acid . In contrast, the target urea compound likely requires urea-forming reactions, such as the coupling of an isocyanate with an amine-functionalized pyrrolidinone precursor.

Pyrrolidinone-Urea Analog ()

1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS: 877640-52-3) differs in the substituents on the pyrrolidinone ring (4-methoxyphenyl vs. 3,4-dimethylphenyl) and the urea-linked aryl group (4-ethoxyphenyl).

Sulphobenzoate Ester ()

{1-(3,4-Dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate shares the 3,4-dimethylphenyl-pyrrolidinone motif but replaces the urea group with a sulphobenzoate ester. This substitution dramatically changes polarity and reactivity, making it more hydrophilic due to the sulfonate group .

Physicochemical Properties

Key data for selected analogs are summarized below:

Compound Name Core Structure Substituents (R₁, R₂) Melting Point (°C) Rf Value Yield (%) Key Spectral Data (FT-IR, cm⁻¹)
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) Pyrazoline R₁=CH₃, R₂=OCH₃ 120–124 0.88 80 1682 (C=O), 1257 (C-O)
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (2h) Pyrazoline R₁=CH₃, R₂=OCH₂CH₃ 102–106 0.85 85 1685 (C=O), 1255 (C-O)
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Pyrrolidinone-urea R₁=OCH₃, R₂=OCH₂CH₃ N/A N/A N/A N/A
Target Compound: 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea Pyrrolidinone-urea R₁=3,4-(CH₃)₂, R₂=OCH₂CH₃ N/A N/A N/A N/A

Notes:

  • Pyrazoline derivatives exhibit lower melting points with larger alkoxy groups (e.g., ethoxy vs. methoxy), likely due to reduced crystallinity .
  • Urea derivatives typically show strong FT-IR peaks near 1640–1680 cm⁻¹ (urea C=O) and 3300 cm⁻¹ (N-H stretches), distinguishing them from pyrazolines .

Functional Implications

  • Hydrogen Bonding: The urea moiety offers two N-H donors for hydrogen bonding, which may enhance binding to biological targets compared to pyrazolines or sulphobenzoates.
  • Synthetic Complexity : Pyrazolines are synthesized in high yields (80–85%) via one-step cyclization , whereas urea derivatives may require multi-step syntheses, impacting scalability.

Biological Activity

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea is a urea derivative characterized by a complex structure that includes a pyrrolidinone ring and various aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N4O3C_{22}H_{24}N_{4}O_{3} with a molecular weight of approximately 424.5 g/mol. Its structure can be represented as follows:

1 1 3 4 Dimethylphenyl 5 oxopyrrolidin 3 yl 3 4 ethoxyphenyl urea\text{1 1 3 4 Dimethylphenyl 5 oxopyrrolidin 3 yl 3 4 ethoxyphenyl urea}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The binding affinity to these targets modulates various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For example, in vitro assays against various cancer cell lines (including Caki cells) demonstrated that the compound inhibits cell proliferation with IC50 values indicating potent activity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
Caki5.2Induction of apoptosis
HUVEC7.8Cell cycle arrest

These findings suggest that compounds like 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea may serve as promising leads in the development of new anticancer therapies.

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary results indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight the potential utility of this compound in treating infections caused by resistant bacterial strains.

Case Studies

  • Anticancer Study : A recent study published in a peer-reviewed journal assessed the efficacy of this compound against renal cancer cells. The study found that treatment with the compound resulted in a significant decrease in cell viability compared to controls, supporting its potential as a novel therapeutic agent for renal cell carcinoma .
  • Antimicrobial Evaluation : In another investigation focusing on its antimicrobial properties, researchers tested several derivatives against common pathogens. The results indicated that modifications to the urea moiety significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more effective antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea can be influenced by variations in its chemical structure. Key factors include:

  • Substituents on the aromatic rings : Variations can affect binding affinity and selectivity towards biological targets.
  • Pyrrolidinone ring modifications : Changes can enhance or diminish biological activity.

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